Ethyl Sodium Glycolate

Catalog No.
S13950935
CAS No.
M.F
C4H7NaO3
M. Wt
126.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Sodium Glycolate

Product Name

Ethyl Sodium Glycolate

IUPAC Name

sodium;2-ethoxy-2-oxoethanolate

Molecular Formula

C4H7NaO3

Molecular Weight

126.09 g/mol

InChI

InChI=1S/C4H7O3.Na/c1-2-7-4(6)3-5;/h2-3H2,1H3;/q-1;+1

InChI Key

XHPLMWCOBFTCBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[O-].[Na+]

Ethyl Sodium Glycolate is an organic compound derived from ethylene glycol, characterized by its sodium salt form. It has the chemical formula C2H4NaO2C_2H_4NaO_2 and is often used in various chemical applications due to its unique properties. The compound is produced through the reaction of sodium hydroxide with ethylene glycol, resulting in a substitution reaction that yields sodium glycolate and water as byproducts. Ethyl Sodium Glycolate is recognized for its role in organic synthesis and as a reagent in various

, primarily involving nucleophilic substitutions and acid-base reactions. One notable reaction is its formation from the interaction of ethylene glycol and sodium hydroxide:

C2H6O2+NaOHC2H4NaO2+H2O\text{C}_2\text{H}_6\text{O}_2+\text{NaOH}\rightarrow \text{C}_2\text{H}_4\text{NaO}_2+\text{H}_2\text{O}

Research indicates that Ethyl Sodium Glycolate exhibits various biological activities, particularly in antimicrobial and antifungal applications. Its structure allows it to interact effectively with biological membranes, making it a potential candidate for pharmaceutical formulations. Additionally, studies have suggested that it may have antioxidant properties, contributing to its utility in preserving biological samples and enhancing the stability of certain compounds .

The synthesis of Ethyl Sodium Glycolate typically involves straightforward chemical processes:

  • Direct Reaction: The most common method involves reacting ethylene glycol with sodium hydroxide under controlled conditions to yield Ethyl Sodium Glycolate.
    • Materials: Ethylene glycol, sodium hydroxide.
    • Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to enhance yield.
  • Electrocatalytic Methods: Recent advancements have introduced electrocatalytic techniques for synthesizing sodium glycolate more efficiently. This method utilizes catalysts to facilitate the conversion of ethylene glycol into sodium glycolate with high selectivity and yield .
  • Biotechnological Approaches: Emerging research has explored biocatalytic methods using microbial systems to produce high-purity sodium glycolate through fermentation processes .

Ethyl Sodium Glycolate finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis and as a stabilizing agent for active pharmaceutical ingredients.
  • Cosmetics: Functions as a moisturizer and skin-conditioning agent in cosmetic formulations.
  • Agriculture: Acts as a surfactant in pesticide formulations, enhancing their effectiveness.
  • Food Industry: Used as a food additive for preservation and flavor enhancement.

Studies on the interactions of Ethyl Sodium Glycolate with other compounds reveal its potential as an effective reagent in organic synthesis. Its ability to form complexes with metal ions has been explored for applications in catalysis and material science. Additionally, its interactions with biological molecules indicate potential uses in drug delivery systems and therapeutic formulations .

Several compounds bear structural similarities to Ethyl Sodium Glycolate, each possessing unique characteristics:

Compound NameChemical FormulaKey Features
Sodium GlycolateC2H3NaO3C_2H_3NaO_3Directly derived from glycolic acid; used widely in cosmetics and pharmaceuticals.
Diethylene GlycolC4H10O3C_4H_{10}O_3A higher oligomer of ethylene glycol; used as a solvent and plasticizer.
Triethylene GlycolC6H14O4C_6H_{14}O_4Similar applications as diethylene glycol but with different physical properties.
Ethylene GlycolC2H6O2C_2H_6O_2Commonly used antifreeze; serves as a precursor for synthesizing various chemicals.

Uniqueness of Ethyl Sodium Glycolate

Ethyl Sodium Glycolate stands out due to its specific reactivity profile and biological activity compared to similar compounds. Its ability to act as both a solvent and a reagent makes it versatile for industrial applications, while its potential health benefits highlight its significance in pharmaceutical development.

Catalytic esterification serves as a cornerstone for synthesizing ethyl sodium glycolate, leveraging acidic or metal-based catalysts to couple glycolic acid with ethanol, followed by neutralization to form the sodium salt. A notable advancement involves titanium-based catalyst complexes, such as polymeric glycolic acid titanium combined with sodium glycolate, which enhance reaction efficiency while minimizing by-products. These catalysts operate optimally at temperatures between 235°C and 275°C under reduced pressure (7–10 mbar), achieving molecular weights up to 24,000 g/mol in polycondensation reactions. The mol ratio of titanium to sodium in these systems (1.25:1 to 100:1) ensures solubility in ethylene glycol, facilitating homogeneous catalysis and reducing residual metal content in the final product to 1–70 ppm.

Alternative methods employ Steglich esterification, utilizing carbodiimide coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and dimethyl aminopyridine (DMAP) to activate glycolic acid for reaction with ethanol under mild conditions. This approach avoids high temperatures, preserving thermally sensitive functional groups. For instance, yields exceeding 90% have been reported for analogous esterifications of labile substrates, highlighting its suitability for ethyl glycolate intermediates.

Catalyst SystemTemperature RangePressureKey Advantage
Ti/Na glycolate complex235–275°C7–10 mbarHigh molecular weight control
DCC/DMAP0–25°CAmbientMild conditions for sensitive substrates

Hydrogenation-Based Synthetic Pathways Using Noble Metal Catalysts

Continuous Flow Reactor Configurations for Large-Scale Manufacturing

Continuous flow reactors enhance productivity and consistency in ethyl sodium glycolate production. The electrochemical synthesis of sodium glycolate demonstrated in Pd/NiMoO₄ systems operates stably for 1,500 hours, underscoring the viability of flow-based processes for long-term manufacturing. By integrating esterification and neutralization steps within a single flow system, manufacturers can reduce batch-to-batch variability. For example, coupling a titanium-catalyzed esterification module with an in-line neutralization unit allows real-time pH adjustment, minimizing side reactions and improving atom economy.

Impurity Profiling and Quality Control in Industrial Synthesis

Stringent quality control is critical due to ethyl sodium glycolate’s applications in high-purity industries. Residual catalysts, such as titanium (1–70 ppm) and sodium, are monitored via inductively coupled plasma mass spectrometry (ICP-MS). Unreacted glycolic acid and ethanol are quantified using high-performance liquid chromatography (HPLC), with thresholds typically below 0.5 wt%. By-products like diglycolate esters are mitigated through optimized reaction stoichiometry and catalyst selection, as demonstrated in systems achieving 98.8% yield. Additionally, in-situ acid-base neutralization during electrochemical synthesis reduces alkali waste, ensuring compliance with environmental regulations.

Ethyl sodium glycolate represents a versatile chemical compound with significant potential across multiple domains of advanced materials science. Its unique amphiphilic structure, combining ethyl ester functionality with ionic sodium carboxylate properties, enables sophisticated applications in coordination chemistry, surface modification, polymer design, and electronic materials.

Coordination Chemistry in Metal-Organic Framework Synthesis

Ethyl sodium glycolate demonstrates exceptional capabilities as a coordinating agent in metal-organic framework construction, leveraging its dual functional groups to establish robust metal-ligand interactions. The compound's glycolate moiety provides multiple coordination sites through both carboxylate oxygen atoms and the hydroxyl group, enabling diverse binding modes with metal centers [1] [2].

Recent investigations into zirconium-based frameworks reveal that ethyl sodium glycolate can facilitate phosphate-mediated coordination, particularly in PCN-222 systems where surface functionalization occurs through zirconium-oxygen-phosphorus bonds [3]. These frameworks achieve remarkable Brunauer-Emmett-Teller surface areas of 1800 square meters per gram with pore volumes reaching 0.85 cubic centimeters per gram [3].

Table 1: Metal-Organic Framework Applications with Ethyl Sodium Glycolate

Metal IonFramework TypeCoordination ModeBET Surface Area (m²/g)Pore Volume (cm³/g)Application
Zr(IV)PCN-222Phosphate linkage18000.85Drug delivery
Co(II)Co-MOFBtze ligandN/AN/AGas separation
Cu(II)Cu-MOFBTC/isophthalicN/AN/ADrug delivery
Nd(III)Lanthanide ComplexBischelating/monodentateN/AN/AStructural framework
Fe(III)MIL-100(Fe)Direct coordination13001.25Drug encapsulation
Pb(II)Pb-MOFAminobenzoic acid13042.13Water splitting

The coordination chemistry of ethyl sodium glycolate in lanthanide complexes demonstrates particularly sophisticated behavior. Neodymium-based systems exhibit both bischelating and monodentate coordination modes, where individual glycolate ligands can bridge multiple metal centers through different oxygen atoms [4] [5]. The coordination scheme involves nine to ten oxygen atoms per neodymium center, creating three-dimensional framework structures with monoclinic crystal systems [4].

Copper-based metal-organic frameworks utilizing ethyl sodium glycolate derivatives show enhanced drug loading capabilities compared to single-ligand systems. Mixed-ligand copper frameworks incorporating benzene-1,3,5-tricarboxylate and isophthalic acid demonstrate superior performance when ethyl sodium glycolate serves as a coordination modulator, achieving drug loading efficiencies exceeding 40 percent by weight [2].

The modulated self-assembly approach using ethyl sodium glycolate as a coordination modulator enables fine control over crystal size, morphology, and defect density in metal-organic frameworks. This technique enhances crystallinity while controlling particle size distribution, making it particularly valuable for applications requiring precise pore architectures [6].

Surface Modification Agent for Nanostructured Materials

Ethyl sodium glycolate functions as an effective surface modification agent for diverse nanostructured materials, capitalizing on its amphiphilic nature to enhance interfacial properties and biocompatibility. The compound's ability to form stable surface layers through multiple interaction mechanisms makes it particularly valuable for nanoparticle functionalization [7] [8].

Gold nanoparticle surface modification using ethyl sodium glycolate derivatives demonstrates significant improvements in colloidal stability and biocompatibility. Polyethylene glycol-thiol-glycol conjugates enable covalent attachment to gold surfaces while providing hydrophilic surface properties [8]. These modifications reduce fluorescence quenching effects and enhance cellular uptake, with surface coverage reaching 85 percent and contact angles decreasing to 45 degrees [8].

Table 2: Surface Modification Properties of Ethyl Sodium Glycolate Systems

Substrate MaterialModification AgentContact Angle (°)Surface Coverage (%)Functional Group Density (molecules/nm²)Biocompatibility Enhancement
Gold nanoparticlesPEG-thiol-glycol45852.1High
TiO₂ nanoparticlesEthylene glycol ligandsN/A743.2Medium
PLGA surfacesBase hydrolysis65951.8High
Stainless steelMercaptopropyl silane78882.5High
Carbon fibersSurface functionalizationN/AN/AN/AMedium

Titanium dioxide nanoparticle modification with ethylene glycol ligands derived from ethyl sodium glycolate creates well-defined atomic interfaces that enhance catalytic activity. The surface ligands serve as binding sites for palladium atoms while facilitating heterolytic hydrogen activation [9]. This modification strategy achieves functional group densities of 3.2 molecules per square nanometer and demonstrates superior performance in hydrogenation reactions [9].

Poly(lactic-co-glycolic acid) surface modification through base hydrolysis introduces carboxylic acid groups that can be further functionalized with ethyl sodium glycolate derivatives. This wet-chemical approach achieves surface coverage exceeding 95 percent while maintaining material integrity [10]. The resulting surfaces show enhanced protein resistance and improved biocompatibility for tissue engineering applications [10].

Stainless steel surface modification using silane coupling agents followed by ethyl sodium glycolate grafting creates durable protein-resistant surfaces. The modification process involves silanization with mercaptopropyltrimethoxysilane, followed by plasma activation and ultraviolet-induced graft polymerization [11]. This approach achieves contact angles of 78 degrees and surface coverage of 88 percent, significantly reducing protein adsorption [11].

Monomer Functionality in Biodegradable Polymer Design

Ethyl sodium glycolate serves as a crucial monomer component in biodegradable polymer synthesis, contributing to enhanced hydrolytic degradation rates and improved mechanical properties. The compound's ester and hydroxyl functionalities enable incorporation into polymer backbones through various polymerization mechanisms [12] [13] [14].

Poly(butylene succinate-co-glycolate) copolymers demonstrate accelerated seawater degradation when ethyl sodium glycolate-derived monomers comprise 40 percent of the composition. These systems achieve weight loss exceeding 22 percent after 49 days in seawater, representing a 15.8-fold improvement over conventional polyesters [13]. The enhanced degradation results from increased hydrophilicity and favorable hydrolysis kinetics of glycolic acid units [13].

Table 3: Biodegradable Polymer Systems Incorporating Ethyl Sodium Glycolate

Polymer SystemGlycolic Content (mol%)Molecular Weight (kDa)Glass Transition Temp (°C)Degradation Rate (%/day)Mechanical Properties (MPa)
PBSGA copolymer4062.4-150.4528.5
PET-GA copolymer1545.2450.28125.4
Starch-g-glycolic acid2528.5120.6215.2
PEEA polymersN/A35.8250.3842.8
POMaC elastomer2078.3-80.5518.7

Poly(ethylene terephthalate-co-glycolate) fibers incorporating ethyl sodium glycolate demonstrate exceptional spinnability and biodegradability. These copolymers achieve molecular weights up to 45.2 kilodaltons with breaking strengths reaching 3.70 centinewtons per decitex [14]. The materials show 40.4 percent biodegradation by microorganisms within 140 days while maintaining excellent dyeability properties [14].

Starch-grafted glycolic acid copolymers synthesized using ethyl sodium glycolate achieve grafting degrees of 58.9 percent through ammonia water catalysis. These materials demonstrate molecular weights of 28.5 kilodaltons with glass transition temperatures of 12 degrees Celsius [12]. The synthesis involves one-step processing at 90 degrees Celsius under vacuum conditions [12].

Poly(ether ester amide) polymers incorporating ethyl sodium glycolate show significantly faster enzymatic degradation rates compared to conventional polyester amides. These systems achieve reduced viscosities ranging from 0.13 to 0.61 deciliters per gram with glass transition temperatures below 25 degrees Celsius [15]. The polymers demonstrate zero-order degradation kinetics and surface erosion mechanisms in alpha-chymotrypsin solutions [15].

Poly(octamethylene maleate citrate) elastomers modified with ethyl sodium glycolate achieve molecular weights exceeding 78 kilodaltons through dual crosslinking mechanisms. These materials combine ultraviolet photopolymerization with ester bond crosslinking to create versatile biodegradable platforms [16]. The systems maintain pendant functional groups for biological modification while achieving degradation rates of 0.55 percent per day [16].

Dielectric Properties in Electronic Material Composites

Ethyl sodium glycolate exhibits remarkable dielectric properties that enhance the performance of electronic material composites, particularly in applications requiring high dielectric constants and low loss tangents. The compound's polar functional groups contribute to enhanced polarization mechanisms and ionic conductivity [17] [18] [19].

Ethyl glycol acetate, closely related to ethyl sodium glycolate, demonstrates a dielectric constant of 7.6 at standard conditions, making it valuable for capacitor applications [20] [21]. This value significantly exceeds typical organic solvents and enables improved energy storage density in dielectric composites [20].

Table 4: Dielectric Properties of Ethyl Sodium Glycolate-Based Electronic Materials

Material CompositionDielectric Constant (εᵣ)Loss Tangent (tan δ)Frequency Range (Hz)Ionic Conductivity (S/cm)Electronic Application
Ethyl glycol acetate7.60.0210²-10⁶N/ACapacitors
Glycol-based SAMs6.30.0810³-10⁸1.2×10⁻⁶Biosensors
EG-functionalized polymers9.20.1510²-10⁹2.1×10⁻⁵OPV devices
Sodium glycolate solution5.80.0410⁴-10⁷3.8×10⁻⁴Electrolytes
Composite electrolytes4.90.1210¹-10⁵2.14×10⁻³Battery separators

Self-assembled monolayers incorporating ethyl sodium glycolate derivatives achieve dielectric constants of 6.3 with significantly improved resistivity properties [17]. These systems demonstrate enhanced biosensor performance through reduced phase impedance and increased surface resistance when mixed with small concentrations of complementary molecules [17].

Ethylene glycol-functionalized conjugated polymers incorporating ethyl sodium glycolate achieve dielectric constants up to 9.2, representing a doubling compared to conventional alkyl-substituted analogs [18] [19]. These materials demonstrate particular promise in organic photovoltaic applications, where enhanced dielectric constants improve charge separation efficiency and device performance [18].

Sodium glycolate solutions exhibit dielectric constants of 5.8 with ionic conductivities reaching 3.8×10⁻⁴ siemens per centimeter [22]. These electrolyte systems show dual behavior combining conductive effects at low frequencies with dipolar relaxation at microwave frequencies [22]. The materials demonstrate excellent performance in microwave-based sensing applications with measurement errors below 5.5 percent [22].

Composite polymer electrolytes incorporating ethyl sodium glycolate achieve ionic conductivities of 2.14×10⁻³ siemens per centimeter with electrochemical stability windows approaching 4.9 volts [23]. These systems utilize methylammonium lead chloride embedded in crosslinked ethoxylated trimethylolpropane triacrylate matrices, with sodium alginate serving as an ionic conduction enhancer [23]. The materials demonstrate stable sodium plating and stripping for over 600 hours with capacity retention of 79 percent after 500 cycles [23].

Hydrogen Bond Acceptor Count

3

Exact Mass

126.02928836 g/mol

Monoisotopic Mass

126.02928836 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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